molecular formula C13H16BrClFNO2 B2924324 3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride CAS No. 2287273-20-3

3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride

Cat. No.: B2924324
CAS No.: 2287273-20-3
M. Wt: 352.63
InChI Key: HIPXINZEUHJNMF-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine-4-carboxylic acid . It contains a piperidine ring, which is a heterocyclic organic compound, and a carboxylic acid group. The piperidine ring is substituted at the 3-position with a (4-bromo-2-fluorophenyl)methyl group .


Synthesis Analysis

The synthesis of this compound could involve the alkylation of a phthalazine ring nitrogen in the presence of an acetic acid moiety . This process eliminates the need for protecting the carboxylic acid group, which was necessary in previous methods .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a carboxylic acid group, and a (4-bromo-2-fluorophenyl)methyl group . The exact molecular weight and structure would depend on the specific synthesis process and any potential impurities.


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its functional groups. The presence of the carboxylic acid group could allow for reactions such as esterification or amide formation. The bromo and fluoro substituents on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and purity. For example, a compound with a similar structure, Methyl 4-bromo-2-fluoropyridine-3-carboxylate, is a liquid at room temperature with a density of 1.640 g/mL at 25 °C .

Scientific Research Applications

  • X-Ray Diffraction Studies :

    • A study by Peeters, Blaton, and Ranter (1994) explored the absolute configurations of compounds related to 3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid using X-ray diffraction. They found specific configurations and geometries for these compounds, which are intermediates in the synthesis of compounds with antihistaminic activity (Peeters, Blaton, & Ranter, 1994).
  • Potential in Cancer Treatment :

    • Research by ロバート ヘンリー,ジェームズ (2006) discussed compounds including variants of piperidine-4-carboxylic acid as Aurora kinase inhibitors, which may have applications in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
  • Synthesis for Metabolic Studies :

    • Nakatsuka, Kawahara, and Yoshitake (1981) synthesized a neuroleptic agent using a variant of piperidine for use in metabolic studies, highlighting its utility in the synthesis of complex molecules for pharmacological research (Nakatsuka, Kawahara, & Yoshitake, 1981).
  • Crystal Structure Characterization :

    • Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, a related compound, through single crystal X-ray diffraction, which is crucial in understanding the physical and chemical properties of such compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
  • Synthesis of Radiotracers :

    • Katoch-Rouse and Horti (2003) demonstrated the feasibility of synthesizing radiotracers using a variant of piperidine, indicating its potential in imaging and diagnostic procedures (†. R. Katoch-Rouse & A. Horti, 2003).
  • Asymmetric Synthesis :

    • A study by Salgado et al. (2019) described the asymmetric synthesis of a compound involving piperidine, showcasing the use of these compounds in complex chemical syntheses (Salgado et al., 2019).
  • Anti-Leukemia Activity :

    • Research by Yang et al. (2009) involved the synthesis of compounds based on piperidinium hydrochloride and evaluated their anti-leukemia activity, suggesting the potential therapeutic applications of these compounds (Yang et al., 2009).
  • Selective Serotonin Reuptake Inhibitor (SSRI) Applications :

    • A review by Germann et al. (2013) documented the properties and applications of Paroxetine hydrochloride, a phenylpiperidine derivative, as an SSRI, highlighting the pharmaceutical applications of piperidine derivatives (Germann, Ma, Han, & A. Tikhomirova, 2013).

Properties

IUPAC Name

3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO2.ClH/c14-10-3-2-9(11(15)6-10)7-13(12(17)18)4-1-5-16-8-13;/h2-3,6,16H,1,4-5,7-8H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPXINZEUHJNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CC2=C(C=C(C=C2)Br)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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